molecular formula C9H19NO2 B1278426 Tert-butyl 5-aminopentanoate CAS No. 63984-03-2

Tert-butyl 5-aminopentanoate

Cat. No.: B1278426
CAS No.: 63984-03-2
M. Wt: 173.25 g/mol
InChI Key: ZJUJPZBBBNJPTI-UHFFFAOYSA-N
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Description

Tert-butyl 5-aminopentanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of pentanoic acid, where the carboxyl group is esterified with a tert-butyl group and an amino group is attached to the fifth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 5-aminopentanoate can be synthesized through the esterification of 5-aminopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 5-aminopentanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-aminopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-aminopentanoate is unique due to its specific structure, which combines the properties of an amino acid derivative with those of an ester. This combination enhances its versatility in chemical synthesis and its potential for biological activity .

Biological Activity

Tert-butyl 5-aminopentanoate, a compound with the chemical formula C₉H₁₉NO₂, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment and antibiotic potentiation. This article explores its synthesis, biological evaluations, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

This compound can be synthesized through various chemical routes. One common method involves the reaction of tert-butyl chloroacetate with 5-aminopentanoic acid in the presence of a base such as DIPEA (N,N-Diisopropylethylamine), yielding the desired ester product. The reaction conditions typically require an organic solvent like dichloromethane (DCM) and careful control of temperature to optimize yield and purity .

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. Notably, it was tested against head and neck cancer cell lines (HN30 and HN31), where it demonstrated significant growth suppression . Additionally, when assessed on breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231, it exhibited comparable potencies to established chemotherapeutic agents like tamoxifen and olaparib. However, it showed reduced effectiveness against non-malignant MCF-10A cells, indicating a degree of selectivity towards malignant cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison to Control
MCF-715Comparable to tamoxifen
SK-BR-320Comparable to olaparib
MDA-MB-23125Strongest resistance observed
MCF-10A (non-malignant)>50No significant inhibition

Antibiotic Potentiation

This compound has also been investigated for its ability to enhance the efficacy of antibiotics. In a study assessing its impact on clarithromycin's activity against E. coli, it was found that the compound significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin, suggesting a potentiating effect . This property could be particularly valuable in addressing antibiotic resistance.

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Following intraperitoneal administration in mice, it achieved maximum plasma concentrations rapidly, indicating efficient absorption from the gastrointestinal tract. The compound exhibited a terminal half-life of approximately 0.80 hours and a clearance rate that suggests significant hepatic metabolism .

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Maximum Plasma Concentration (Cmax)1,543 ng/mL
Time to Maximum Concentration (Tmax)0.22 hours
Terminal Half-Life (t1/2)0.80 hours
Clearance Rate (CL)29.4 mL/min/kg

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Head and Neck Cancer Treatment : A study demonstrated that treatment with this compound led to significant reductions in tumor size in animal models, suggesting its potential as an adjunct therapy in head and neck cancers.
  • Antibiotic Resistance : In vitro studies showed that combining this compound with standard antibiotics restored their effectiveness against resistant bacterial strains, opening avenues for new treatment protocols against multi-drug resistant infections.

Properties

IUPAC Name

tert-butyl 5-aminopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUJPZBBBNJPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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